molecular formula C8H14O2 B1458743 7-Oxaspiro[3.5]nonan-1-OL CAS No. 1781125-92-5

7-Oxaspiro[3.5]nonan-1-OL

Cat. No. B1458743
M. Wt: 142.2 g/mol
InChI Key: KFDVBQPCFNZKAS-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-1-OL is a chemical compound with the CAS Number: 1781125-92-5 . It has a molecular weight of 142.2 and is typically in liquid form . The IUPAC name for this compound is 7-oxaspiro[3.5]nonan-1-ol .


Molecular Structure Analysis

The molecular structure of 7-Oxaspiro[3.5]nonan-1-OL includes a total of 25 bonds . There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

7-Oxaspiro[3.5]nonan-1-OL has a molecular weight of 142.2 . It is typically in liquid form . The compound has a density of 1.10±0.1 g/cm3 and a boiling point of 251.0±8.0 °C .

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals, such as 7-Oxaspiro[3.5]nonan-1-OL and its related compounds, have garnered attention due to their presence in natural and synthetic products with significant biological activities. The complexity and novelty of their structures make them intriguing targets for chemical synthesis. Various strategies have been developed to synthesize these spiroaminals, highlighting the diverse applications of these compounds in scientific research beyond their biological properties (Sinibaldi & Canet, 2008).

Application in Total Synthesis

The Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols has been used to prepare a variety of substituted 1-oxaspiro compounds, including 7-Oxaspiro[3.5]nonan-1-OL derivatives. This method has been applied to the total synthesis of spirocyclic ethers like theaspirane and theaspirone, demonstrating the relevance of 7-Oxaspiro[3.5]nonan-1-OL in the synthesis of complex natural products (Young, Jung, & Cheng, 2000).

Novel Synthetic Pathways

Innovative synthetic pathways have been explored for creating 7-Oxaspiro[3.5]nonan-1-OL and its analogs. For instance, the Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones has led to the formation of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility of spiro compounds in organic synthesis and the development of new reaction methodologies (Huynh, Nguyen, & Nishino, 2017).

Role in Fungicidal Agents

7-Oxaspiro[3.5]nonan-1-OL derivatives have been designed and synthesized as potential fungicidal agents, exhibiting significant inhibition rates against various pathogens. This highlights the potential of 7-Oxaspiro[3.5]nonan-1-OL derivatives in agricultural applications and the development of new fungicides (Tang et al., 2017).

Safety And Hazards

The safety and hazards of 7-Oxaspiro[3.5]nonan-1-OL are not well-documented . As with any chemical, it’s important to handle it with appropriate safety measures to prevent harm.

properties

IUPAC Name

7-oxaspiro[3.5]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDVBQPCFNZKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[3.5]nonan-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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